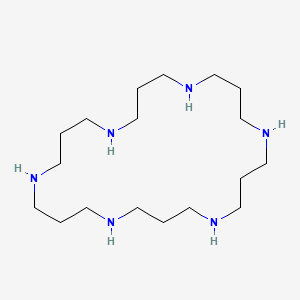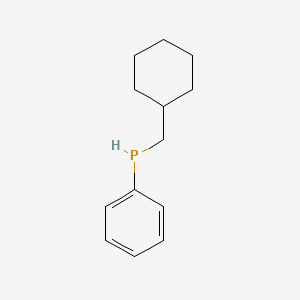
Propionic acid, 2-(p-nitrophenyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionic acid, 2-(p-nitrophenyl)hydrazide is an organic compound with the molecular formula C9H11N3O3 It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(p-nitrophenyl)hydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-(p-nitrophenyl)hydrazide typically involves the reaction of propionic acid with p-nitrophenylhydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or ethanol for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Propionic acid, 2-(p-nitrophenyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
Propionic acid, 2-(p-nitrophenyl)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.
Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazides.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of propionic acid, 2-(p-nitrophenyl)hydrazide involves its ability to form stable hydrazone linkages with carbonyl-containing compounds. This property makes it useful in the inhibition of enzymes that rely on carbonyl groups for their activity. The molecular targets and pathways involved include interactions with aldehydes and ketones in biological systems, leading to the formation of stable hydrazone adducts that can modulate enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionic acid, 2-(2,4-dinitrophenyl)hydrazide: Similar structure but with two nitro groups on the phenyl ring.
Acetic acid, 2-(p-nitrophenyl)hydrazide: Similar structure but with an acetic acid backbone instead of propionic acid.
Butyric acid, 2-(p-nitrophenyl)hydrazide: Similar structure but with a butyric acid backbone instead of propionic acid.
Uniqueness
Propionic acid, 2-(p-nitrophenyl)hydrazide is unique due to its specific hydrazide group and the presence of a single nitro group on the phenyl ring
Propriétés
Numéro CAS |
38562-39-9 |
|---|---|
Formule moléculaire |
C9H11N3O3 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
N'-(4-nitrophenyl)propanehydrazide |
InChI |
InChI=1S/C9H11N3O3/c1-2-9(13)11-10-7-3-5-8(6-4-7)12(14)15/h3-6,10H,2H2,1H3,(H,11,13) |
Clé InChI |
QHYSTAXXSKHOQP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
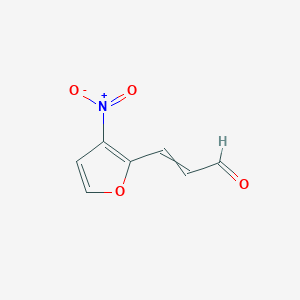
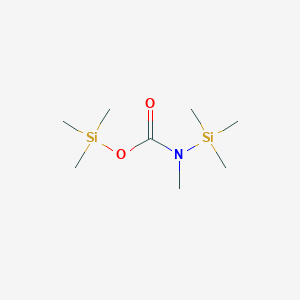
![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
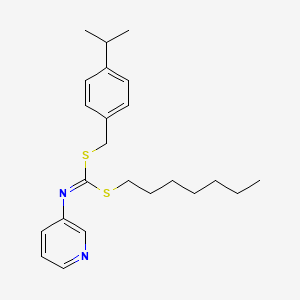
![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)


